1,3-Benzodioxole, 5-(4-methoxyphenyl)-
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Overview
Description
1,3-Benzodioxole, 5-(4-methoxyphenyl)- is an organic compound that belongs to the class of benzodioxoles It is characterized by the presence of a benzodioxole ring substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole, 5-(4-methoxyphenyl)- can be synthesized through several synthetic routes. One common method involves the reaction of catechol with disubstituted halomethanes . The reaction typically requires the presence of a base, such as potassium carbonate, and is carried out under reflux conditions. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of 1,3-Benzodioxole, 5-(4-methoxyphenyl)- often involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as distillation and solvent extraction to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole, 5-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted benzodioxole derivatives.
Scientific Research Applications
1,3-Benzodioxole, 5-(4-methoxyphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole, 5-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1,3-Benzodioxole, 5-(4-methoxyphenyl)- can be compared with other similar compounds, such as:
1,3-Benzodioxole: The parent compound without the methoxyphenyl substitution.
Piperonyl alcohol: A related compound with a hydroxyl group instead of a methoxy group.
Sesamol: Another benzodioxole derivative with a hydroxyl group.
These compounds share similar structural features but differ in their specific functional groups and properties, which can influence their reactivity and applications.
Properties
CAS No. |
89346-90-7 |
---|---|
Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-1,3-benzodioxole |
InChI |
InChI=1S/C14H12O3/c1-15-12-5-2-10(3-6-12)11-4-7-13-14(8-11)17-9-16-13/h2-8H,9H2,1H3 |
InChI Key |
NSWYPWQILGSHFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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